![molecular formula C13H9ClF4N4O B2714334 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea CAS No. 2061171-03-5](/img/structure/B2714334.png)
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea” is a chemical compound that belongs to the class of trifluoromethylpyridines (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives are complex and involve several steps. One of the key steps is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Applications De Recherche Scientifique
Fluorescent Pyridyl Ureas for Acid Binding
Research demonstrates that fluorescent pyrid-2-yl ureas, which are structurally similar to the compound , are synthesized for their potential in binding carboxylic acids. These compounds emit light and undergo significant fluorescence changes upon the addition of strong organic acids, indicating potential applications in sensing or detecting specific chemical interactions (Jordan et al., 2010).
Unfolding of Heterocyclic Ureas
Studies on heterocyclic ureas, related in structure, focus on their synthesis and conformational properties. These compounds can unfold to form multiply hydrogen-bonded complexes, which may be useful in the development of self-assembling materials or in the study of molecular interactions (Corbin et al., 2001).
Metal Ion-Binding Properties
Investigations into the metal ion-binding properties of pyrimidine nucleosides, which share some structural similarities with the subject compound, reveal insights into monodentate coordination to metal ions. This research could have implications for understanding the interaction between metal ions and organic molecules in biological systems (Knobloch et al., 2005).
Synthesis of Fluorinated Enamides
The hydrofluorination of ynamides, leading to the synthesis of α-fluoroenamides, showcases the versatility of fluorinated organic compounds in medicinal chemistry and materials science. The process demonstrates the potential of similar compounds in serving as bioisosteres of ureas, which are significant in drug development (Métayer et al., 2015).
Crystal Structure Analysis
Crystal structure analysis of benzoylphenylurea insecticides, which are structurally related, provides insights into molecular configurations and potential interactions. Understanding these structures can help in the design of more effective agrochemicals or pharmaceuticals (Cho et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-fluoroanilino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF4N4O/c14-10-5-7(13(16,17)18)6-19-11(10)20-12(23)22-21-9-3-1-8(15)2-4-9/h1-6,21H,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKIGWANDUSDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NNC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

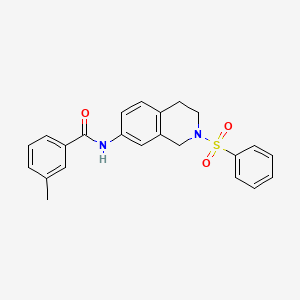
![(E)-3-(but-2-en-1-yl)-8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714255.png)

![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2714258.png)
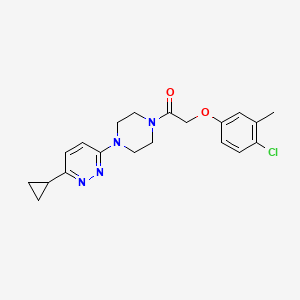

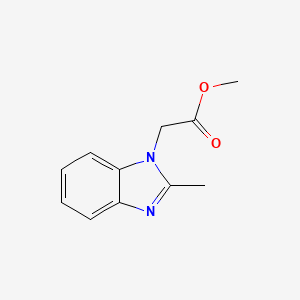
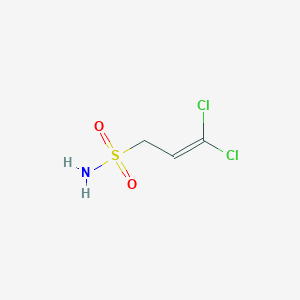
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2714263.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide](/img/structure/B2714264.png)


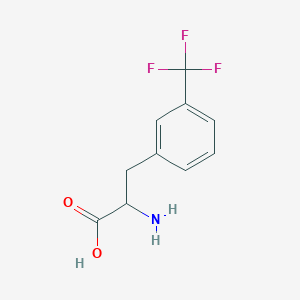
![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2714273.png)